molecular formula C7H4Cl2N2 B1296422 2,5-Dichlorbenzimidazol CAS No. 4887-95-0

2,5-Dichlorbenzimidazol

Katalognummer: B1296422
CAS-Nummer: 4887-95-0
Molekulargewicht: 187.02 g/mol
InChI-Schlüssel: LLIARSREYVCQHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichlorobenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine atoms at the 2 and 5 positions of the benzimidazole ring enhances its chemical properties and biological activities.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Research : 2,5-Dichlorobenzimidazole has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit protein kinase CK2, which plays a crucial role in cell cycle regulation and cancer progression. By inhibiting CK2 activity, the compound can alter cell cycle progression and promote apoptosis in cancer cells.

Antiviral Activity : The compound has also been explored for its antiviral properties. Research indicates that benzimidazole derivatives exhibit activity against various viral infections, making 2,5-Dichlorobenzimidazole a candidate for further development as an antiviral therapeutic.

Antimicrobial Properties : In addition to its anticancer and antiviral applications, 2,5-Dichlorobenzimidazole displays antimicrobial effects. It has been utilized in studies aimed at understanding its mechanism of action against bacterial pathogens.

Biological Studies

Enzyme Inhibition Studies : The compound serves as a critical tool in studying enzyme inhibition. Its ability to inhibit protein kinase CK2 allows researchers to investigate the biochemical pathways involved in cancer and other diseases. The inhibition of CK2 leads to significant alterations in cellular processes such as gene expression and metabolism.

Cellular Mechanisms : 2,5-Dichlorobenzimidazole has been shown to induce DNA damage in cancer cells more effectively than established chemotherapeutic agents like doxorubicin. This property is significant for developing new strategies for targeted cancer therapies .

Chemical Synthesis Applications

Intermediate in Synthesis : The compound is frequently used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, leading to the formation of new derivatives with potential biological activities .

Synthetic Routes : Several synthetic methods have been developed for producing 2,5-Dichlorobenzimidazole. Common methods include the reaction of o-phenylenediamine with carbon disulfide followed by chlorination or cyclization with chlorinated anilines under acidic conditions.

Case Studies

  • Inhibition of Protein Kinase CK2 : A study demonstrated that 2,5-Dichlorobenzimidazole effectively inhibits CK2 activity in vitro, leading to decreased cell proliferation in cancer cell lines. This highlights its potential as a therapeutic agent targeting specific cellular pathways involved in tumor growth .
  • Cytotoxicity Against Breast Cancer Cells : In another investigation, derivatives of 2,5-Dichlorobenzimidazole were synthesized and tested for their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that these derivatives induced significant DNA damage and exhibited potent anticancer activity compared to traditional chemotherapeutics .

Biochemische Analyse

Biochemical Properties

2,5-Dichlorobenzimidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as protein kinase CK2, which is involved in various cellular processes including cell cycle regulation and apoptosis . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, 2,5-Dichlorobenzimidazole has been shown to interact with nucleic acids, potentially interfering with DNA and RNA synthesis .

Cellular Effects

The effects of 2,5-Dichlorobenzimidazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of protein kinase CK2, leading to alterations in cell cycle progression and apoptosis . Furthermore, 2,5-Dichlorobenzimidazole can affect the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 2,5-Dichlorobenzimidazole exerts its effects through several mechanisms. It binds to the active site of protein kinase CK2, inhibiting its enzymatic activity . This inhibition disrupts the phosphorylation of target proteins, leading to alterations in various signaling pathways. Additionally, 2,5-Dichlorobenzimidazole can interact with nucleic acids, potentially interfering with the transcription and replication processes . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dichlorobenzimidazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2,5-Dichlorobenzimidazole has been shown to result in sustained inhibition of protein kinase CK2 activity, leading to prolonged effects on cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of 2,5-Dichlorobenzimidazole vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit protein kinase CK2 activity without causing significant toxicity . At higher doses, 2,5-Dichlorobenzimidazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications of the compound.

Metabolic Pathways

2,5-Dichlorobenzimidazole is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of 2,5-Dichlorobenzimidazole, ensuring its safe use in therapeutic applications.

Transport and Distribution

The transport and distribution of 2,5-Dichlorobenzimidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, facilitated by transporter proteins . Once inside the cell, 2,5-Dichlorobenzimidazole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2,5-Dichlorobenzimidazole is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with target enzymes and nucleic acids . The localization of 2,5-Dichlorobenzimidazole is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for the compound’s biochemical and cellular effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Dichlorobenzimidazole can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by chlorination. Another method involves the cyclization of 2,5-dichloroaniline with formic acid or formamide under acidic conditions .

Industrial Production Methods

Industrial production of 2,5-Dichlorobenzimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichlorobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Dichlorobenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2 and 5 positions enhances its reactivity in substitution reactions and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and biological research .

Biologische Aktivität

2,5-Dichlorobenzimidazole is a compound that has garnered interest in the field of medicinal chemistry, particularly for its antiviral properties. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against various viruses, and potential therapeutic applications.

Chemical Structure and Properties

2,5-Dichlorobenzimidazole belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. The presence of chlorine substituents at the 2 and 5 positions influences its biological activity significantly.

The primary mechanism of action for 2,5-dichlorobenzimidazole derivatives involves inhibition of viral replication, particularly against human cytomegalovirus (HCMV). Studies indicate that these compounds do not inhibit HCMV DNA synthesis directly but instead block the maturational cleavage of high-molecular-weight DNA, a critical step in the viral replication cycle .

Efficacy Against Human Cytomegalovirus (HCMV)

Research has demonstrated that various derivatives of 2,5-dichlorobenzimidazole exhibit potent antiviral activity against HCMV. For instance:

  • BDCRB (2-bromo-5,6-dichlorobenzimidazole) showed significant selectivity and low cytotoxicity in laboratory studies. It was effective against both laboratory strains and clinical isolates of HCMV resistant to other antiviral agents like ganciclovir .
  • TCRB (2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole) exhibited an IC50 value of 2.9 µM against HCMV, indicating strong antiviral efficacy .

Comparative Efficacy

The following table summarizes the IC50 values for different derivatives of 2,5-dichlorobenzimidazole:

CompoundVirus TypeIC50 (µM)Cytotoxicity
TCRBHCMV2.9Low
BDCRBHCMV0.7Low
DRB (5,6-Dichlorobenzimidazole)Various30Moderate

Cytotoxicity Studies

Cytotoxicity assessments have shown that many derivatives maintain a favorable therapeutic index, meaning they can inhibit viral replication without causing significant harm to host cells. For example:

  • TCRB demonstrated minimal cytotoxic effects at concentrations up to 100 µM in human foreskin fibroblasts (HFF) and KB cells .
  • BDCRB's selectivity was highlighted by its ability to inhibit HCMV without significantly affecting primary human bone marrow progenitor cells .

Clinical Relevance

A notable study involving the compound 1263W94 , a derivative of BDCRB, indicated that it could effectively inhibit both laboratory strains and clinical isolates of HCMV resistant to standard treatments. This suggests potential for developing new therapeutic options for patients with resistant strains .

Pharmacokinetics

Pharmacokinetic studies revealed that BDCRB undergoes rapid metabolism which may limit its clinical utility due to the release of toxic metabolites. This highlights the need for further research into formulations that can mitigate these effects while enhancing bioavailability .

Eigenschaften

IUPAC Name

2,6-dichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIARSREYVCQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319416
Record name 2,5-Dichlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-95-0
Record name 2,6-Dichloro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4887-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 345196
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4887-95-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dichlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chlorobenzimidazole (1.05 g) was dissolved in DMF (10 mL), and N-chlorosuccinimide (1.01 g) was added thereto. The mixture was stirred at 60° C. for 30 min and the reaction mixture was added to water. The precipitated solid was collected by filtration to give 2,5-dichlorobenzimidazole (0.480 g) as a white solid.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichlorobenzimidazole
Reactant of Route 2
Reactant of Route 2
2,5-Dichlorobenzimidazole
Reactant of Route 3
2,5-Dichlorobenzimidazole
Reactant of Route 4
Reactant of Route 4
2,5-Dichlorobenzimidazole
Reactant of Route 5
Reactant of Route 5
2,5-Dichlorobenzimidazole
Reactant of Route 6
2,5-Dichlorobenzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.